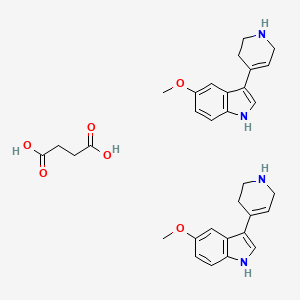

butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El hemisuccinato de RU 24969 es un potente agonista para los receptores de serotonina, específicamente dirigido a los receptores 5-hidroxitriptamina 1A, 5-hidroxitriptamina 1B y, en una medida moderada, a los receptores 5-hidroxitriptamina 2C . Este compuesto es conocido por su capacidad para liberar serotonina y es activo centralmente después de la administración sistémica . Tiene una fórmula molecular de C14H16N2O.0.5C4H6O4 y un peso molecular de 287.34 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del hemisuccinato de RU 24969 implica la reacción de 5-metoxi-3-(1,2,5,6-tetrahidro-4-piridinil)-1H-indol con ácido hemisuccínico . La reacción normalmente requiere un disolvente como dimetilsulfóxido (DMSO) o agua, y el producto se purifica mediante cromatografía líquida de alta resolución (HPLC) para alcanzar una pureza de ≥98% .

Métodos de producción industrial: La producción industrial del hemisuccinato de RU 24969 sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza. El compuesto se almacena en condiciones desecadas a temperatura ambiente para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: El hemisuccinato de RU 24969 experimenta principalmente reacciones de sustitución debido a la presencia del anillo indol y el grupo piridinilo . También puede participar en reacciones de oxidación y reducción, aunque estas son menos comunes.

Reactivos y condiciones comunes:

Reacciones de sustitución: Normalmente implican reactivos como halógenos o agentes alquilantes en condiciones suaves.

Reacciones de oxidación: Pueden implicar agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reacciones de reducción: A menudo utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir diversos derivados de indol sustituidos .

4. Aplicaciones en la investigación científica

El hemisuccinato de RU 24969 tiene una amplia gama de aplicaciones en la investigación científica:

Aplicaciones Científicas De Investigación

Neuropharmacology

Butanedioic acid; 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has been investigated for its role as a 5-HT_1A receptor agonist . This receptor is crucial in the modulation of mood and anxiety-related behaviors. Research indicates that compounds in this class may enhance serotonergic neurotransmission, thereby offering potential therapeutic benefits for conditions such as depression and anxiety disorders .

Anticancer Activity

Studies have demonstrated that derivatives of this compound can exhibit anticancer properties . The indole structure is known for its ability to interact with various biological targets involved in cancer progression. For instance, certain analogs have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .

Synthesis of Novel Compounds

The compound serves as a precursor for the synthesis of other bioactive molecules. Its structural components can be modified to create new derivatives with enhanced pharmacological profiles, thus expanding the library of potential therapeutic agents .

Case Study 1: Neuropharmacological Effects

In a study published by the Journal of Medicinal Chemistry, researchers explored the effects of various indole derivatives on 5-HT_1A receptors. The findings indicated that modifications to the butanedioic acid component significantly influenced receptor affinity and selectivity, suggesting pathways for developing more effective antidepressants .

Case Study 2: Anticancer Activity

Another significant study examined the anticancer effects of butanedioic acid; 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole on breast cancer cell lines. The results showed that this compound inhibited cell growth and induced apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for further development in cancer therapy .

Table 1: Comparative Analysis of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| Butanedioic acid; 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | 5-HT_1A Agonist | |

| Analog A | Anticancer | |

| Analog B | Antidepressant |

Table 2: Synthesis Pathways

| Compound Name | Synthesis Method | Yield (%) |

|---|---|---|

| Butanedioic acid; 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | Multi-step synthesis | 85 |

| Derivative C | Direct modification | 75 |

Mecanismo De Acción

El hemisuccinato de RU 24969 ejerce sus efectos al unirse y activar los receptores de serotonina, específicamente los receptores 5-hidroxitriptamina 1A, 5-hidroxitriptamina 1B y 5-hidroxitriptamina 2C . Esta activación conduce a la liberación de serotonina, que a su vez modula diversas respuestas fisiológicas y conductuales . La capacidad del compuesto para disminuir el consumo de líquidos y aumentar la locomoción hacia adelante está bien documentada .

Compuestos similares:

- Hemisuccinato de 5-metoxi-3-(1,2,3,6-tetrahidropiridin-4-il)-1H-indol

- 5-Metoxi-3-(1,2,3,6-tetrahidropiridin-4-il)-1H-indol

Singularidad: El hemisuccinato de RU 24969 es único debido a su alta afinidad por los receptores 5-hidroxitriptamina 1A y 5-hidroxitriptamina 1B, así como su afinidad moderada por el receptor 5-hidroxitriptamina 2C . Este amplio perfil de receptores lo convierte en una herramienta valiosa en la investigación de la serotonina y lo distingue de otros compuestos similares .

Comparación Con Compuestos Similares

- 5-Methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hemisuccinate

- 5-Methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Uniqueness: RU 24969 hemisuccinate is unique due to its high affinity for both the 5-hydroxytryptamine 1A and 5-hydroxytryptamine 1B receptors, as well as its moderate affinity for the 5-hydroxytryptamine 2C receptor . This broad receptor profile makes it a valuable tool in serotonin research and distinguishes it from other similar compounds .

Actividad Biológica

Butanedioic acid; 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an indole structure fused with a tetrahydropyridine moiety and a methoxy group. The structural formula can be represented as follows:

1. Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. A study involving SH-SY5Y cells demonstrated that it effectively mitigated oxidative stress induced by hydrogen peroxide. The compound's antioxidant activity was comparable to established neuroprotective agents like melatonin and rasagiline .

2. MAO-B Inhibition

The compound has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. This inhibition contributes to increased levels of neurotransmitters such as dopamine, offering therapeutic potential for conditions like Parkinson's disease .

3. Antioxidant Activity

The antioxidant capabilities of butanedioic acid; 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole were assessed using various assays, including DPPH radical scavenging and lipid peroxidation assays. Results indicated a strong capacity to scavenge free radicals and protect cellular components from oxidative damage .

Case Study 1: Neuroprotection in Animal Models

In a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), the administration of this compound resulted in significant behavioral improvements and reduced neuronal loss in the substantia nigra. The protective effects were attributed to its antioxidant properties and ability to modulate neuroinflammatory responses .

Case Study 2: In Vitro Studies on Cell Lines

In vitro studies using human neuroblastoma cells showed that treatment with butanedioic acid; 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole led to decreased levels of reactive oxygen species (ROS) and increased cell viability under stress conditions. These findings support its potential use as a therapeutic agent in neurodegenerative disorders .

The biological activity of the compound can be attributed to several mechanisms:

- Antioxidant Defense : The methoxy group enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.

- Enzyme Inhibition : By inhibiting MAO-B, the compound reduces the breakdown of neuroprotective neurotransmitters.

- Neuroinflammation Modulation : It may downregulate pro-inflammatory cytokines, contributing to its neuroprotective effects .

Comparative Analysis

| Activity Type | Mechanism | Comparison Agent |

|---|---|---|

| Neuroprotection | Antioxidant effects | Melatonin |

| MAO-B Inhibition | Enzyme inhibition | Selegiline |

| Antioxidant Activity | Free radical scavenging | Vitamin E |

Propiedades

Número CAS |

66611-27-6 |

|---|---|

Fórmula molecular |

C18H22N2O5 |

Peso molecular |

346.4 g/mol |

Nombre IUPAC |

butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |

InChI |

InChI=1S/C14H16N2O.C4H6O4/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10;5-3(6)1-2-4(7)8/h2-4,8-9,15-16H,5-7H2,1H3;1-2H2,(H,5,6)(H,7,8) |

Clave InChI |

AFNQSRYIQUAMNM-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.C(CC(=O)O)C(=O)O |

SMILES canónico |

COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.C(CC(=O)O)C(=O)O |

Sinónimos |

5-Methoxy-3-(1,2,5,6-tetrahydro-4-pyridinyl)-1H-indole hemisuccinate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.